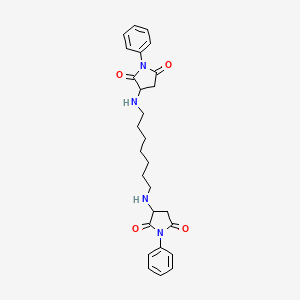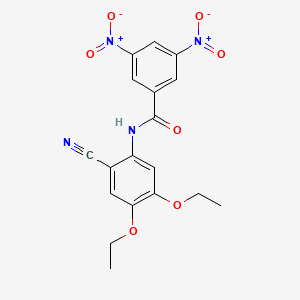![molecular formula C24H28ClF3N6O B11077145 N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B11077145.png)
N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that combines a piperazine ring, an adamantyl group, a triazine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine typically involves multiple steps. One common method includes the amidation of tert-butyl 4-(3/4-nitrobenzoyl)piperazine-1-carboxylate, followed by reduction using hydrogen. The resulting product is then condensed with 1-adamantyl isocyanate to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical research.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine involves its interaction with specific molecular targets. For example, it can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. By inhibiting sEH, the compound can exert anti-inflammatory and antihypertensive effects . The molecular pathways involved in these effects include the modulation of epoxide and diol levels in the body.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure and have various biological activities.
Adamantyl-containing compounds: These compounds feature the adamantyl group and are known for their stability and unique chemical properties.
Triazine derivatives: These compounds contain the triazine ring and are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit sEH and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C24H28ClF3N6O |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
4-[4-(1-adamantyl)piperazin-1-yl]-6-chloro-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H28ClF3N6O/c25-20-30-21(29-18-1-3-19(4-2-18)35-24(26,27)28)32-22(31-20)33-5-7-34(8-6-33)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-4,15-17H,5-14H2,(H,29,30,31,32) |
InChI Key |
IDOYHPCVRZGVED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)Cl)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11077066.png)
![3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid](/img/structure/B11077073.png)
![1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate](/img/structure/B11077074.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11077082.png)



![(2Z)-N-(4-fluorophenyl)-4-oxo-3-(thiophen-2-ylmethyl)-2-[(thiophen-2-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11077100.png)
![N-[(2-methylquinolin-4-yl)methyl]propanamide](/img/structure/B11077103.png)
![4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide](/img/structure/B11077114.png)
![[4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B11077116.png)
![N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11077120.png)
![(7Z)-N-(3-ethoxycarbonyl-5-phenylthiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11077136.png)
![3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B11077144.png)
